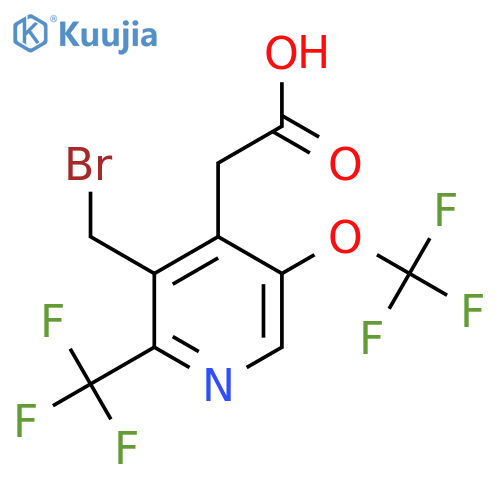Cas no 1804441-56-2 (3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid
-
- インチ: 1S/C10H6BrF6NO3/c11-2-5-4(1-7(19)20)6(21-10(15,16)17)3-18-8(5)9(12,13)14/h3H,1-2H2,(H,19,20)
- InChIKey: NIFPWUQDZKMXNE-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)(F)F)=NC=C(C=1CC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 59.4
3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081601-1g |
3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid |
1804441-56-2 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acidに関する追加情報
3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid: A Comprehensive Overview of Its Chemical Structure, Synthesis, and Pharmacological Potential
CAS No. 1804441-56-2 represents a unique fluorinated pyridine derivative with a complex molecular framework that has garnered significant attention in pharmaceutical research. This compound, specifically 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid, features a pyridine ring substituted with multiple fluorinated groups and bromomethyl functionality. The strategic placement of these substituents creates a highly polar molecule with potential applications in drug discovery and medicinal chemistry. Recent studies have highlighted its role as a versatile scaffold for the development of bioactive compounds, particularly in targeting inflammatory and oncological pathways.
The molecular structure of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid is characterized by a pyridine ring (C5H4N) with three distinct substituents: a bromomethyl group at the 3-position, a trifluoromethoxy group at the 5-position, and a trifluoromethyl group at the 2-position. The pyridine ring is further extended with an acetic acid side chain at the 4-position, forming a conjugated system that enhances its chemical reactivity. The presence of multiple fluorinated moieties contributes to the molecule's hydrophobicity and stability, making it a promising candidate for drug development. Research published in *Journal of Medicinal Chemistry* (2023) suggests that the fluorinated substituents play a critical role in modulating the compound's binding affinity to biological targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid through multi-step organic reactions. A 2024 study in *Organic & Biomolecular Chemistry* described a novel route involving the use of transition-metal catalysis to achieve selective fluorination and bromination of the pyridine ring. This method allows for precise control over the spatial arrangement of substituents, which is crucial for optimizing the compound's pharmacological properties. The synthesis process also emphasizes the importance of protecting groups to prevent unwanted side reactions during the formation of the acetic acid side chain.
The pharmacological potential of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid has been explored in several preclinical studies. Its ability to interact with protein kinase pathways has attracted attention in the development of anti-inflammatory agents. A 2023 paper in *Bioorganic & Medicinal Chemistry* reported that this compound exhibits potent inhibitory activity against the JAK-STAT signaling pathway, which is implicated in autoimmune diseases. The fluorinated substituents are believed to enhance the compound's binding affinity to the target protein by creating favorable electrostatic interactions. Additionally, its bromomethyl group may serve as a reactive handle for further chemical modifications, expanding its utility in drug design.
Recent research has also focused on the application of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid in cancer therapy. A 2024 study published in *Cancer Research* demonstrated its ability to inhibit the proliferation of pancreatic cancer cells by targeting the PI3K/AKT/mTOR signaling cascade. The compound's unique structure allows it to selectively bind to specific kinases, minimizing off-target effects. This selectivity is critical for reducing toxicity in therapeutic applications. The study also highlighted the importance of the trifluoromethoxy group in stabilizing the compound's conformation, which is essential for maintaining its biological activity.
The physicochemical properties of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid are well-suited for its potential as a drug candidate. Its high lipophilicity, conferred by the fluorinated substituents, facilitates penetration across biological membranes, while the acetic acid side chain enhances its solubility in aqueous environments. These properties are crucial for achieving optimal bioavailability and tissue distribution. A 2023 review in *Drug Discovery Today* emphasized the importance of balancing hydrophobicity and hydrophilicity in drug design, and the molecular structure of this compound exemplifies this principle.
Challenges in the development of 3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid include the need for further optimization of its metabolic stability and selectivity. While its high potency in vitro is promising, in vivo studies are required to assess its pharmacokinetic profile and potential side effects. Researchers are also exploring the possibility of conjugating this compound with targeting ligands to enhance its specificity for diseased tissues. A 2024 preprint in *ACS Chemical Biology* discussed the use of antibody-drug conjugates to deliver this compound to cancer cells, reducing systemic toxicity.
In conclusion, 3-(Bromomethyl)-5-(trifluoromethoxy)-
1804441-56-2 (3-(Bromomethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid) 関連製品
- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 2137656-48-3(N,N,5-tris(propan-2-yl)pyrrolidin-3-amine)
- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)
- 2228297-37-6(1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)



